molecular formula C49H86N15O15S4Se B8821598 CID 170920137 CAS No. 51395-97-2

CID 170920137

Cat. No.: B8821598
CAS No.: 51395-97-2
M. Wt: 1332.5 g/mol
InChI Key: WKDNMZGOOWUCKO-PMIRLTTJSA-N
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Description

To comply with journal standards (), the introduction should:

  • Define the compound using IUPAC nomenclature.
  • Describe its molecular formula, structural features, and key physicochemical properties (e.g., solubility, logP, molecular weight).
  • State its biological or industrial applications (if known).
  • Reference spectral data (NMR, IR, HRMS) to confirm structural assignments .

Properties

CAS No.

51395-97-2

Molecular Formula

C49H86N15O15S4Se

Molecular Weight

1332.5 g/mol

InChI

InChI=1S/C49H86N15O15S4Se/c1-8-23(3)36(46(76)59-30(19-34(51)65)42(72)58-29(48(78)79)12-13-35(66)67)63-41(71)28(15-18-83-7)57-40(70)27(11-10-16-54-49(52)53)56-38(68)25(5)55-43(73)31(20-80)61-47(77)37(24(4)9-2)64-44(74)32(21-81)60-45(75)33(22-84)62-39(69)26(50)14-17-82-6/h23-33,36-37,80-81H,8-22,50H2,1-7H3,(H2,51,65)(H,55,73)(H,56,68)(H,57,70)(H,58,72)(H,59,76)(H,60,75)(H,61,77)(H,62,69)(H,63,71)(H,64,74)(H,66,67)(H,78,79)(H4,52,53,54)/t23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1

InChI Key

WKDNMZGOOWUCKO-PMIRLTTJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CS)NC(=O)[C@H](C[Se])NC(=O)[C@H](CCSC)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(C(C)CC)NC(=O)C(CS)NC(=O)C(C[Se])NC(=O)C(CCSC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Using the criteria in , and 16, comparisons should focus on:

Table 1: Structural and Functional Similarity Analysis

Property CID 170920137 Similar Compound A (CID: X) Similar Compound B (CID: Y)
Molecular Formula CₓHᵧNᶻOₖ CₐH₆Oₚ CₘHₙSₒ
Molecular Weight (g/mol) 000.00 000.00 000.00
LogP 0.00 0.00 0.00
Solubility (mg/mL) 0.00 0.00 0.00
Bioactivity (e.g., IC₅₀) Not reported 00 µM (Target A) 00 µM (Target B)
Key Functional Groups [List] [List] [List]

Key Findings

Structural Similarities :

  • Compare core scaffolds (e.g., steroid backbones in or oscillatoxin derivatives in ).
  • Highlight conserved functional groups (e.g., sulfonic acid moieties in ’s DHEAS vs. TC).

Functional Differences :

  • Solubility and Bioavailability : Variations in logP or polar surface area (TPSA) may explain differences in membrane permeability ().
  • Target Specificity : For example, betulin-derived inhibitors (CID 72326) show substrate-specific inhibition of bile acid transporters, unlike irbesartan (CID 3749) .

Synthetic Accessibility :

  • Contrast reaction pathways (e.g., ’s trifluoromethyl ketone synthesis vs. ’s indole derivatives).

Q & A

Q. How to ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for this compound data?

  • Methodological Answer : Deposit raw data in repositories like Figshare or Zenodo with unique DOIs. Use standardized metadata (e.g., MIAME for microarray data, MIAPE for proteomics). Adopt open-source tools (e.g., Jupyter Notebooks) for code sharing and version control (e.g., GitHub) .

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